molecular formula C24H19N3O3 B2717607 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide CAS No. 1448036-83-6

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide

Cat. No.: B2717607
CAS No.: 1448036-83-6
M. Wt: 397.434
InChI Key: ARYSAXZJZDHUKA-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles has been studied by single crystal X-ray diffraction method, revealing intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group .


Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For a similar compound, N-Methyl[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine, the molecular weight is 203.25 g/mol .

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have explored the design, synthesis, and evaluation of compounds related to N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide for their potential anticancer properties. A study detailed the synthesis of a series of substituted benzamides, investigating their anticancer activity against various cancer cell lines. The research found that several derivatives exhibited significant anticancer activities, highlighting the potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Antidiabetic Screening

Another study focused on the synthesis of novel dihydropyrimidine derivatives, including structures related to the compound of interest. These were evaluated for their antidiabetic properties through in vitro assays. The study contributes to understanding the potential therapeutic applications of these compounds in managing diabetes (Lalpara et al., 2021).

Xanthine Oxidase and Tyrosinase Inhibitors

Research on N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide/amide derivatives, related to the compound , showed significant inhibitory activity against xanthine oxidase and tyrosinase. These findings suggest potential uses of these compounds in designing novel inhibitors for enzymes implicated in diseases and cosmetic issues (Bandgar et al., 2012).

Insecticidal Activity

A study synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and tested their insecticidal activities against the diamondback moth. Some compounds demonstrated high insecticidal activities, indicating their potential as new agents for pest control (Qi et al., 2014).

Antimicrobial Agents

Compounds incorporating the 1,3,4-oxadiazole ring, akin to the chemical structure of interest, were evaluated for their antibacterial and antifungal properties. This research highlights the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Desai et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-15-25-22(30-27-15)14-16-8-2-5-11-19(16)26-24(28)23-17-9-3-6-12-20(17)29-21-13-7-4-10-18(21)23/h2-13,23H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYSAXZJZDHUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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